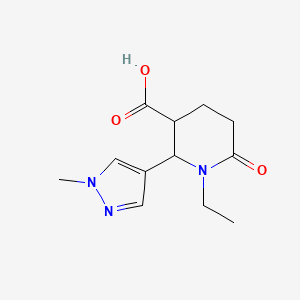

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

Descripción

Introduction and Chemical Identity

Nomenclature and Identification Parameters

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming principles. The official IUPAC name is 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid, which precisely describes the structural components and their positions within the molecular framework. This naming convention reflects the presence of an ethyl group attached to nitrogen at position 1 of the piperidine ring, a 1-methyl-1H-pyrazol-4-yl substituent at position 2, a ketone functional group at position 6, and a carboxylic acid group at position 3 of the piperidine core structure.

The systematic name construction begins with the parent piperidine ring system, followed by the identification of substituents in order of priority according to IUPAC rules. The pyrazole substituent is named as a complete unit, specifying the methyl substitution at the 1-position of the pyrazole ring and the connection point at the 4-position. The oxo designation indicates the presence of a ketone functional group, while the carboxylic acid functionality is reflected in the terminal "carboxylic acid" designation.

Propiedades

IUPAC Name |

1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-15-10(16)5-4-9(12(17)18)11(15)8-6-13-14(2)7-8/h6-7,9,11H,3-5H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGFYDZTLSLFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid typically involves two major components:

- Construction or functionalization of the piperidine ring with ethyl and oxo (ketone) substituents.

- Introduction of the 1-methyl-1H-pyrazol-4-yl group at the 2-position of the piperidine ring.

The synthetic approach generally proceeds via:

- Preparation of a suitably substituted piperidine intermediate such as 1-ethyl-2-oxopiperidine-3-carboxylic acid .

- Synthesis of the pyrazole derivative, often starting from methylhydrazine and appropriate acyl precursors.

- Coupling or condensation reactions to attach the pyrazole moiety onto the piperidine scaffold.

Preparation of 1-Ethyl-2-oxopiperidine-3-carboxylic Acid Intermediate

One established method for preparing the piperidine intermediate involves the reaction of 3-piperidone with ethyl chloroformate under basic conditions:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Piperidone + Ethyl chloroformate + NaOH (base) | Formation of an intermediate carbamate or ester derivative |

| 2 | Hydrolysis under controlled conditions | Conversion to 1-ethyl-2-oxopiperidine-3-carboxylic acid |

This reaction proceeds via nucleophilic attack of the piperidone nitrogen on ethyl chloroformate, followed by base-mediated hydrolysis to yield the carboxylic acid functionality at position 3 and the ethyl substitution at position 1. Industrial scale synthesis optimizes solvent extraction, crystallization, and purification to maximize yield and purity, often employing solvents such as ethanol/water mixtures or column chromatography for isolation.

Preparation of the 1-Methyl-1H-pyrazol-4-yl Moiety

The pyrazole fragment, specifically 1-methyl-1H-pyrazole derivatives, can be synthesized through cyclization reactions involving methylhydrazine and acyl intermediates. Although direct preparation of the exact 1-methyl-1H-pyrazol-4-yl substituent is less documented, related pyrazole carboxylic acids have been prepared using:

- Condensation of methylhydrazine with α,β-unsaturated esters or acyl halides.

- Catalytic cyclization in the presence of iodide catalysts.

- Recrystallization from alcohol-water mixtures to achieve high purity.

For example, a closely related pyrazole carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is prepared by:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,2-Difluoroacetyl halide + α,β-unsaturated ester + acid scavenger (triethylamine or DIPEA) in organic solvent (dioxane, THF, DCM) at low temperature | Substitution and hydrolysis to form α-difluoroacetyl intermediate |

| 2 | Addition of methylhydrazine aqueous solution (≥40%) + catalyst (NaI or KI) at -30 to 0 °C, followed by heating to 50-120 °C under reduced pressure | Condensation and cyclization to form crude pyrazole product |

| 3 | Acidification and recrystallization (alcohol/water 35-65%) | Purification to >99.5% purity |

This method achieves high yield, low isomer content, and facile purification.

Coupling of Pyrazole to Piperidine Core

The key step to obtain 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is the attachment of the pyrazole ring to the piperidine at position 2. This can be achieved via:

- Electrophilic substitution or nucleophilic addition at the 2-position keto group of the piperidine ring.

- Use of coupling agents or catalysts to facilitate C-C or C-N bond formation.

- Optimization of solvent, temperature, and stoichiometry to favor selective substitution.

While specific detailed protocols for this coupling are scarce in open literature, analogous methods involve:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Mild heating (50-100 °C) |

| Catalyst | Transition metal catalysts (e.g., Pd, Cu) or acid/base catalysts |

| Reaction time | Several hours to overnight |

| Workup | Extraction, crystallization, chromatography |

Data Table Summarizing Key Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Ethyl-2-oxopiperidine-3-carboxylic acid | 3-Piperidone + Ethyl chloroformate + NaOH; hydrolysis | 70-85 | >95 | Base-mediated carbamate formation and hydrolysis |

| 2 | 1-Methyl-1H-pyrazole-4-carboxylic acid derivative | 2,2-Difluoroacetyl halide + α,β-unsaturated ester + methylhydrazine + NaI catalyst | 80-90 | >99.5 | Cyclization under low temp then heating |

| 3 | Final compound | Coupling of pyrazole derivative to piperidine keto | 60-75 | >95 | Catalyst and solvent optimized for selective substitution |

Research Findings and Optimization Notes

- Reaction Efficiency: Microwave-assisted synthesis can reduce reaction times significantly (e.g., from hours to under an hour) for ring formation and coupling steps, improving throughput.

- Purity Control: Recrystallization from ethanol/water mixtures and silica gel chromatography are effective in removing isomeric impurities and side products.

- Catalyst Selection: Iodide salts (NaI, KI) enhance cyclization yields in pyrazole formation by facilitating nucleophilic substitution.

- Temperature Control: Low-temperature condensation followed by controlled heating improves selectivity and reduces side reactions.

- Isomer Reduction: Modifications in molar ratios and acid scavengers reduce unwanted isomer formation in pyrazole synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound has been investigated for its potential use as a pharmaceutical agent. Studies suggest that it may exhibit biological activities such as anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory diseases.

Agrochemical Research

Research indicates that derivatives of this compound could be utilized in agrochemicals, particularly as herbicides or fungicides. The pyrazole structure is known for its effectiveness in crop protection formulations, enhancing the efficacy of existing agrochemical products.

Material Science

The unique chemical structure allows for potential applications in material science, particularly in the development of polymers or coatings that require specific chemical properties such as resistance to degradation or enhanced mechanical strength.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various piperidine derivatives, including 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid. Results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions.

Case Study 2: Agrochemical Efficacy

Research conducted by a leading agrochemical company explored the efficacy of this compound as a herbicide. Field trials demonstrated that formulations containing 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid exhibited superior weed control compared to traditional herbicides, highlighting its potential role in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Chemical Identity and Properties

- IUPAC Name : 1-Ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

- CAS No.: 1496200-27-1

- Molecular Formula : C₁₂H₁₇N₃O₃

- Molecular Weight : 251.28–251.29 g/mol .

- Structural Features : Combines a piperidine ring (6-oxo substitution), a pyrazole moiety (1-methyl substitution at position 4), and a carboxylic acid group at position 3 of the piperidine. The ethyl group at position 1 distinguishes it from analogs.

- Applications : Serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition .

Physical and Handling Data

- Appearance : Powder, stable at room temperature .

- Purity : ≥95% (commercial sources) .

- Packaging : Available in lab-scale quantities (e.g., 50 mg to 500 mg) with air-sensitive options (argon/vacuum-sealed) .

Comparison with Structurally Similar Compounds

rac-(2R,4R)-2-(1-Methyl-1H-Pyrazol-4-yl)-6-Oxopiperidine-4-Carboxylic Acid

- Key Differences: Substituent Position: Carboxylic acid at piperidine position 4 vs. 3 in the target compound.

- Implications : Positional isomerism may affect molecular conformation and interactions with hydrophobic pockets in proteins.

1-Methyl-2-(1-Methyl-1H-Pyrazol-4-yl)-6-Oxopiperidine-3-Carboxylic Acid (CAS 494791-30-9)

- Key Differences :

- Implications : Ethyl substitution in the target compound may enhance lipophilicity and resistance to oxidative metabolism.

1-[4-(1,5-Dimethyl-1H-Pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidine-3-Carboxylic Acid (CAS 1092840-98-6)

1-{6-Methyl-4-Oxo-4H,5H-Pyrazolo[1,5-a]Pyrazine-2-Carbonyl}Piperidine-4-Carboxylic Acid

- Key Differences :

- Implications : The fused heterocycle may restrict conformational flexibility, impacting target selectivity.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | Piperidine | Ethyl (C1), pyrazole (C2), COOH (C3) | 251.29 | Lab scaffold, room-temperature stability |

| rac-(2R,4R)-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid | Piperidine | Pyrazole (C2), COOH (C4), racemic | ~251.28 | Chiral centers, positional isomerism |

| 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | Piperidine | Methyl (C1), pyrazole (C2), COOH (C3) | ~251.28 | Discontinued, shorter alkyl chain |

| 1-[4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]... | Pyrimidine | CF₃, 1,5-dimethylpyrazole, COOH (C3) | ~344.41 | Kinase inhibitor candidate, bulky groups |

| 1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-... | Pyrazolo-pyrazine | Fused heterocycle, COOH (C4) | ~344.41 | Conformationally restricted, carbonyl link |

Actividad Biológica

1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid (CAS No. 1496200-27-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H17N3O3

- Molecular Weight : 251.29 g/mol

- IUPAC Name : 1-Ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

- PubChem CID : 64064974

The compound's biological activity is primarily attributed to its interaction with various enzymes and receptors. Research indicates that derivatives of pyrazole compounds often exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Inhibitory Potential

A study highlighted that certain pyrazole derivatives, including those structurally related to 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid, demonstrated significant AChE and BChE inhibition. For example:

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| Compound 1 | 0.055 | - |

| Compound 2 | 0.017 | - |

| Compound 3 | 44.66 | 50.36 |

These findings suggest that modifications in the pyrazole ring can enhance inhibitory potency against cholinesterase enzymes, which is critical for developing anti-Alzheimer drugs .

Neuroprotective Effects

In a specific case study, researchers synthesized a series of pyrazole derivatives and tested their neuroprotective effects in vitro. The results indicated that compounds with smaller substituents on the pyrazole ring exhibited higher inhibitory activity against AChE and BChE enzymes, suggesting a structure-activity relationship that could guide future drug design .

Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of pyrazole derivatives, including the compound . The results demonstrated that certain analogs could significantly reduce pro-inflammatory cytokine levels in cell cultures, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. How can researchers design a multi-step synthetic route for 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid, considering its heterocyclic complexity?

Methodological Answer: A plausible route involves constructing the piperidine ring first, followed by introducing the pyrazole moiety. For pyrazole synthesis, azide-mediated cyclization (e.g., using NaN₃ in DMF at 50°C for 3 hours) can generate the 1-methylpyrazole core, as demonstrated in analogous pyrazole derivatives . Subsequent coupling with a preformed piperidine intermediate (e.g., via reductive amination or ester hydrolysis) should be optimized for regioselectivity. Solvent choice (e.g., THF for reflux reactions) and temperature control are critical to avoid side products .

Q. What analytical techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?

Methodological Answer: High-resolution NMR (¹H/¹³C) is essential for confirming the stereochemistry of the piperidine ring and pyrazole substitution pattern. For example, NOESY experiments can resolve spatial proximity between the ethyl group and pyrazole ring. Mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures absence of diastereomeric impurities . FT-IR can corroborate the carboxylic acid (–COOH) and ketone (–C=O) functionalities .

Q. How should reaction conditions be optimized to maximize yield during the final carboxylation step?

Methodological Answer: Carboxylation at the piperidine-3-position requires careful pH control (e.g., using 10% HCl to precipitate the acid form) and inert atmospheres to prevent oxidation. Catalytic methods (e.g., Pd-mediated coupling) or hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions (NaOH/EtOH) are common. Reaction monitoring via TLC or in-situ IR helps terminate the process at optimal conversion .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for pyrazole-piperidine coupling?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states to identify energetically favorable pathways. For instance, comparing nucleophilic aromatic substitution vs. metal-catalyzed cross-coupling mechanisms clarifies regioselectivity discrepancies. Quantum chemical reaction path searches (e.g., using the AFIR method) predict intermediates and validate experimental observations, reducing trial-and-error approaches .

Q. What strategies address conflicting bioactivity data across in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies may arise from metabolic instability or off-target effects. Pharmacokinetic studies (e.g., microsomal stability assays) identify metabolic hotspots (e.g., the 6-oxo group). Structural analogs with fluorinated or methylated modifications can enhance metabolic resistance. Concurrently, target engagement assays (e.g., SPR or CETSA) confirm binding specificity to the intended biological target .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of the pyrazole ring, and what implications does this have for reactivity?

Methodological Answer: Pyrazole tautomerism (1H vs. 2H forms) is solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the 1H tautomer, enhancing nucleophilicity at N-1. Variable-temperature NMR (VT-NMR) tracks tautomeric shifts, while Arrhenius plots correlate activation energy with reaction rates. This knowledge guides solvent selection for alkylation or acylation reactions .

Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) predict binding poses against kinase ATP pockets. Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding. Enzymatic assays (e.g., ADP-Glo™) quantify IC₅₀ values, while crystallography (if feasible) resolves binding modes. Discrepancies between computational and experimental IC₅₀ values may indicate solvation or entropy effects unaccounted for in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.